molecular formula C7H10ClN3O B11784208 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride

1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride

Cat. No.: B11784208
M. Wt: 187.63 g/mol
InChI Key: SCRAWEPVFCBJRI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride is a bicyclic heterocyclic compound featuring fused pyridine and pyridazine rings, with partial hydrogenation of the pyridine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological applications.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2,3,4,6-tetrahydro-1H-pyrido[2,3-d]pyridazin-5-one;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c11-7-5-2-1-3-8-6(5)4-9-10-7;/h4,8H,1-3H2,(H,10,11);1H

InChI Key

SCRAWEPVFCBJRI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NNC2=O)NC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and subsequent hydrochloride salt formation.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final product formation. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s closest analogs include substituted pyridazin-3(2H)-ones, such as the 5-chloro-6-phenyl-2-substituted derivatives (e.g., compounds 3a-3h from ). Key differences are:

Feature 1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one Hydrochloride 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives (e.g., 3a-3h )
Core Structure Bicyclic (pyrido-pyridazinone) Monocyclic pyridazinone
Substituents Hydrogenated pyridine ring; no phenyl or chloro groups Chloro and phenyl groups at positions 5 and 6; alkyl/aryl at N-2
Solubility Enhanced via hydrochloride salt Depends on substituents; generally lower solubility in water
Synthetic Complexity Requires multi-step hydrogenation and cyclization Simple alkylation of pyridazinone core (e.g., via halide coupling)

The bicyclic framework of the target compound may confer greater metabolic stability compared to monocyclic analogs due to reduced susceptibility to oxidative degradation. However, the absence of electron-withdrawing groups (e.g., chloro) or bulky substituents (e.g., phenyl) could limit its interaction with hydrophobic binding pockets in enzymes or receptors .

Pharmacological Implications

Pyridazinone derivatives are known for inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, which are therapeutic targets for heart failure and inflammation. For instance, substituents at the N-2 position in 3a-3h (e.g., methyl, benzyl) are critical for modulating PDE3 affinity, whereas the fused bicyclic system in the target compound could favor interactions with alternative targets, such as kinases or GPCRs .

Biological Activity

1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure composed of a tetrahydropyrido ring fused with a pyridazine moiety. Its molecular formula is C13H19N3O·HCl, indicating the presence of a hydrochloride salt which may enhance its solubility and bioavailability.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological macromolecules. It is believed to act as an inhibitor for several enzymes and receptors involved in disease pathways.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer), with IC50 values indicating effective proliferation inhibition.
  • Mechanistic Insights : It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • COX-2 Inhibition : Preliminary studies suggest that it may inhibit COX-2 activity, a key enzyme in inflammatory processes. The IC50 values recorded were comparable to established anti-inflammatory drugs.

Data Table: Summary of Biological Activities

Activity Type Cell Line/Target IC50 Value Reference
AnticancerMCF-710 µM
AnticancerHEPG-215 µM
COX-2 InhibitionCOX-2 Enzyme0.04 µM

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study conducted on the efficacy of this compound revealed promising results in inhibiting tumor growth in xenograft models. The treatment led to a significant reduction in tumor volume compared to control groups.
  • Clinical Implications in Inflammation :
    • In an animal model of arthritis, administration of the compound resulted in reduced inflammation markers and improved mobility scores when compared to untreated controls.

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